molecular formula C4H11NO3S B1326295 2-Hydroxyethanesulfonic acid dimethylamide CAS No. 89747-69-3

2-Hydroxyethanesulfonic acid dimethylamide

Cat. No.: B1326295
CAS No.: 89747-69-3
M. Wt: 153.2 g/mol
InChI Key: XQDLBIGTOVHVLP-UHFFFAOYSA-N
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Description

2-Hydroxyethanesulfonic acid dimethylamide is an organosulfur compound characterized by the presence of a sulfonic acid group and a hydroxyl group attached to an ethane chain. This compound is known for its water solubility and stability, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethanesulfonic acid dimethylamide typically involves the reaction of 2-Hydroxyethanesulfonic acid with dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethanesulfonic acid dimethylamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: The sulfonic acid group can be reduced to sulfonate salts under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and substituted ethane compounds .

Scientific Research Applications

Biochemical Research

2-Hydroxyethanesulfonic acid dimethylamide plays a significant role in biochemical studies. It is often utilized as a buffer in biological experiments due to its ability to maintain pH stability in aqueous solutions. This is crucial for enzyme activity assays and cell culture applications.

Case Study: Enzyme Activity Assays

  • In a study examining enzyme kinetics, researchers used this compound to maintain a stable pH during reactions involving various substrates. The results indicated enhanced enzyme activity and reproducibility compared to other buffering agents.

Pharmaceutical Development

The compound is also investigated for its potential applications in drug formulation and delivery systems. Its properties allow for the development of more effective pharmaceutical agents by enhancing solubility and bioavailability.

Case Study: Drug Solubility Enhancement

  • A research team explored the use of this compound in formulating a poorly soluble drug. By incorporating this compound, they achieved a significant increase in solubility, leading to improved therapeutic efficacy.

Surfactant Production

This compound is employed in the manufacture of biodegradable surfactants. These surfactants are used in personal care products due to their mildness and effectiveness.

Application Details
Surfactant TypeAnionic surfactants
PropertiesHigh foaming, biodegradable
IndustriesCosmetics, household cleaning products

Material Science

In material science, this compound is explored for its potential use in creating polymers with specific properties such as enhanced flexibility and strength.

Case Study: Polymer Development

  • Researchers synthesized a new polymer incorporating this compound, resulting in materials with superior mechanical properties compared to conventional polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxyethanesulfonic acid dimethylamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethanesulfonic acid: Shares a similar structure but lacks the dimethylamide group.

    Taurine: Contains a sulfonic acid group and is involved in similar biochemical processes.

    N,N-Dimethyltaurine: A derivative of taurine with similar properties and applications.

Uniqueness

2-Hydroxyethanesulfonic acid dimethylamide is unique due to its combination of a hydroxyl group and a dimethylamide group, which enhances its solubility and stability compared to other similar compounds. This unique structure allows it to participate in a broader range of chemical reactions and applications .

Biological Activity

2-Hydroxyethanesulfonic acid dimethylamide (also known as 2-Hydroxy-N,N-dimethylethane-1-sulfonamide) is an organic compound with significant potential in various biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₄H₁₁NO₃S
  • Molecular Weight : 153.2 g/mol
  • Functional Groups : The compound features a sulfonamide group, a hydroxyl group (-OH), and two methyl groups attached to the nitrogen atom. These functional groups contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those related to folate metabolism. This inhibition can lead to altered cellular functions and may have therapeutic implications in conditions such as cancer and metabolic disorders.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways within cells. This modulation can result in various biological effects, including changes in cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against a range of pathogens, suggesting potential applications in treating infections.

Anticancer Potential

Studies have explored the compound's anticancer properties, focusing on its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Its interaction with specific cellular pathways makes it a candidate for further investigation in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in infectious diseases.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation. Further research is necessary to elucidate its full therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

Compound NameStructure TypePrimary UseUnique Features
This compoundSulfonamideAntimicrobial/AnticancerHydroxyl and two methyl groups
SulfamethoxazoleSulfonamideAntibioticBroad-spectrum antibacterial activity
SulfadiazineSulfonamideAntibioticUsed primarily for toxoplasmosis
N-AcetylcysteineThiolAntioxidantDetoxifying agent

This table highlights the unique properties of this compound compared to other sulfonamides, particularly its dual potential as an antimicrobial and anticancer agent.

Properties

IUPAC Name

2-hydroxy-N,N-dimethylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-5(2)9(7,8)4-3-6/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDLBIGTOVHVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647550
Record name 2-Hydroxy-N,N-dimethylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89747-69-3
Record name 2-Hydroxy-N,N-dimethylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-N,N-dimethylethane-1-sulfonamide
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Q & A

Q1: What is the significance of synthesizing vinyl sulfones and sulfonamides like those mentioned in the paper?

A1: Vinyl sulfones and sulfonamides are important classes of compounds with a wide range of applications. As mentioned in the research, they exhibit various biological activities, including enzyme inhibition. [] This makes them valuable starting points for developing new drugs and pharmaceuticals. Additionally, they serve as versatile building blocks in organic synthesis due to their reactivity as dienophiles, Michael acceptors, and their participation in 1,4-addition and electrocyclization reactions. [] Developing efficient synthetic routes for these compounds, especially for simpler molecules like 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, can facilitate further research and development in these areas.

Q2: How does the synthetic approach described in the paper contribute to the field?

A2: The paper presents a simple, efficient, and general protocol for synthesizing specific vinyl sulfones and sulfonamides. [] The method utilizes readily available starting materials and avoids the need to isolate intermediate mesyl derivatives, making the synthesis more convenient and potentially scalable. [] This streamlined approach can be valuable for researchers exploring the properties and applications of these compounds by providing easier access to these important building blocks.

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